2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Description
The compound “2-(2-(Diethylamino)ethyl)-6,7-dimethyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole . Pyrroles are common in many natural products, including heme .
Chemical Reactions Analysis
The chemical reactions of this compound would depend on the specific conditions and reagents used. Pyrroles can undergo a variety of reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .Mechanism of Action
Target of Action
Many bioactive aromatic compounds, including those containing the indole nucleus, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could include a variety of enzymes, receptors, or other proteins.
Mode of Action
The compound’s interaction with its targets would depend on the specific chemical groups present in the molecule. For example, the diethylaminoethyl group might interact with acidic residues in proteins, while the chromeno[2,3-c]pyrrole-3,9-dione moiety could form pi-pi interactions with aromatic amino acids .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Indole derivatives, for example, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
2-[2-(diethylamino)ethyl]-6,7-dimethyl-1-(4-methylphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-6-27(7-2)12-13-28-23(19-10-8-16(3)9-11-19)22-24(29)20-14-17(4)18(5)15-21(20)31-25(22)26(28)30/h8-11,14-15,23H,6-7,12-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFLSZATKRHROG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C(=C3)C)C)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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